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For Researchers, Scientists, and Drug Development Professionals

Abstract
ME-143, also known as NV-143, is a second-generation, synthetic isoflavone derivative that

has garnered significant interest in the field of oncology.[1] As a potent and specific inhibitor of

the tumor-specific NADH oxidase (tNOX or ENOX2), ME-143 represents a targeted approach

to cancer therapy.[1] This technical guide provides a comprehensive overview of the known

properties of ME-143, including its physicochemical characteristics, mechanism of action,

preclinical data, and clinical development. Detailed experimental methodologies and visual

representations of its signaling pathways are included to support further research and

development efforts.

Physicochemical Properties
ME-143 is a white to off-white solid.[2] While a comprehensive public data sheet with

experimentally determined physical constants is not readily available, the following table

summarizes the known and predicted properties of ME-143 and related isoflavones.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1676121?utm_src=pdf-interest
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT01401868
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT01401868
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7592813/
https://www.benchchem.com/product/b1676121?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value/Description Source

CAS Number 852536-39-1 [1]

Synonyms NV-143

Appearance White to off-white solid [2]

Molecular Formula C21H18O4 MedChemExpress

Molecular Weight 334.37 g/mol MedChemExpress

Solubility

DMSO: 100 mg/mL (299.07

mM) with ultrasonic and

warming to 60°C. Hygroscopic

DMSO can impact solubility.

MedChemExpress

In a formulation of 10% DMSO,

40% PEG300, 5% Tween-80,

and 45% Saline: ≥ 5 mg/mL

(14.95 mM).

MedChemExpress

In a formulation of 10% DMSO

and 90% (20% SBE-β-CD in

Saline): ≥ 5 mg/mL (14.95

mM).

MedChemExpress

In a formulation of 10% DMSO

and 90% Corn Oil: ≥ 5 mg/mL

(14.95 mM).

MedChemExpress

Storage

Powder: -20°C for 3 years, 4°C

for 2 years. In solvent: -80°C

for 6 months, -20°C for 1

month.

MedChemExpress

Chemical Stability
Stable under recommended

storage conditions.

Mechanism of Action: Inhibition of tNOX (ENOX2)
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ME-143's primary mechanism of action is the specific inhibition of ENOX2, a tumor-specific cell

surface protein with both hydroquinone (NADH) oxidase and protein disulfide-thiol interchange

activities.[2] ENOX2 is critical for the growth of cancer cells, and its inhibition leads to cell cycle

arrest and apoptosis. ME-143 has been shown to be a more potent inhibitor of tNOX than its

first-generation predecessor, phenoxodiol.

Inhibition of NADH Oxidase Activity
ME-143 rapidly blocks the NADH oxidase activity of ENOX2. This has been demonstrated in

studies using recombinant ENOX2 and on the surface of HeLa cells. The EC50 for the

inhibition of NADH oxidation by ME-143 is approximately 50 nM.

Inhibition of Protein Disulfide-Thiol Interchange Activity
The protein disulfide-thiol interchange activity of ENOX2 is also inhibited by ME-143, with a

similar EC50 of around 50 nM. This inhibition occurs progressively over a period of about 60

minutes, spanning three cycles of the enzyme's activity. The inhibition of this activity is

correlated with the inhibition of cell enlargement, a necessary step for cell cycle progression.

Downstream Effects: Wnt/β-catenin Pathway Inhibition
ME-143 has been shown to inhibit the WNT/β-catenin signaling pathway in colorectal cancer

cells.[1] While the precise molecular link between tNOX inhibition and the Wnt/β-catenin

pathway is still under investigation, it is hypothesized that the alteration of the cellular redox

state due to tNOX inhibition may impact key components of the Wnt signaling cascade.
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Caption: Proposed mechanism of ME-143 action on the Wnt/β-catenin pathway.
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Preclinical and Clinical Data
In Vitro Efficacy
ME-143 has demonstrated broad activity against various cancer cell lines in vitro. In a study on

the DLD1 colorectal cancer cell line, ME-143 reduced cell proliferation by approximately 40% at

a concentration of 3.125 μM and was found to be more potent than genistein.

Cell Line Assay Endpoint Result Source

DLD1 (Colorectal

Cancer)

Proliferation

Assay
48 hours

~40% reduction

at 3.125 μM

MedChemExpres

s

Various Cancer

Cell Lines
Growth Inhibition Not specified

EC50 in the

range of 20-50

nM

Preclinical Toxicology
Detailed public reports on the preclinical toxicology of ME-143 are limited. Standard preclinical

toxicology studies for an investigational new drug typically include single and repeated dose

toxicity studies in at least two animal species (one rodent, one non-rodent), safety

pharmacology, genotoxicity, and reproductive toxicity studies. These studies are essential to

determine the no-observed-adverse-effect level (NOAEL) and to inform the starting dose for

human clinical trials.

Phase I Clinical Trial (NCT01401868)
A Phase I, open-label, dose-escalation study of ME-143 was conducted in patients with

refractory solid tumors.

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs),

safety profile, and pharmacokinetics of intravenously administered ME-143.

Design: A 3+3 dose escalation design was used, with cohorts receiving 2.5, 5, 10, and 20

mg/kg of ME-143.

Key Findings:
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ME-143 was generally well-tolerated.

The MTD was defined as 20 mg/kg.

The most common treatment-related adverse events were grade 1/2 nausea and fatigue.

Stable disease was observed in one patient for over 15 weeks.

Pharmacokinetic analysis revealed a half-life of approximately 5 hours.

Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
This protocol is a general representation of how the anti-proliferative effects of ME-143 could

be assessed. Specific parameters would need to be optimized for each cell line.

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of ME-143 in culture medium. Remove the

overnight medium from the cells and add the ME-143 dilutions. Include a vehicle control

(e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified incubator with 5% CO2.

Viability Assessment (MTT Assay Example):

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution

of SDS in HCl).

Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.
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Caption: Workflow for a typical in vitro cell proliferation assay.

NADH Oxidase (tNOX) Inhibition Assay (Based on
Published Methods)
This protocol is based on methodologies described in the literature for assessing tNOX

inhibition.

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 25 mM

Tris-MES buffer (pH 7.2), 1 mM KCN (to inhibit mitochondrial oxidases), and the source of

tNOX (e.g., recombinant protein or cell lysate).

Compound Addition: Add ME-143 at various concentrations to the reaction mixture. Include a

vehicle control.

Initiation of Reaction: Initiate the reaction by adding NADH to a final concentration of 150

μM.

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340

nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of absorbance

decrease.

Data Analysis: Calculate the rate of NADH oxidation for each concentration of ME-143 and

determine the EC50 value.
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Phase I Clinical Trial Workflow (NCT01401868)
The following diagram illustrates the general workflow for a patient participating in the Phase I

clinical trial of ME-143.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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